2,3-Diamino-4-methoxybenzoic acid

Medicinal Chemistry Phenazine Antitumor Agents DNA Intercalation

2,3-Diamino-4-methoxybenzoic acid (CAS: 106976-20-9) is a trisubstituted benzoic acid derivative characterized by adjacent (vicinal) amino groups at positions 2 and 3, and a methoxy substituent at position This specific regiochemistry classifies it as an aromatic vicinal diamine. Unlike its common isomer 3,4-diaminobenzoic acid, the 2,3-substitution pattern is essential for forming specific nitrogen-containing heterocycles, notably phenazine-1-carboxylic acid derivatives, which constitute a class of DNA-intercalating antitumor agents.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B8639652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diamino-4-methoxybenzoic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)O)N)N
InChIInChI=1S/C8H10N2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,9-10H2,1H3,(H,11,12)
InChIKeyIXQMOKZMBISNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diamino-4-methoxybenzoic Acid: A Specialized Vicinal Diamine Scaffold for Phenazine Therapeutics and Research


2,3-Diamino-4-methoxybenzoic acid (CAS: 106976-20-9) is a trisubstituted benzoic acid derivative characterized by adjacent (vicinal) amino groups at positions 2 and 3, and a methoxy substituent at position 4. This specific regiochemistry classifies it as an aromatic vicinal diamine [1]. Unlike its common isomer 3,4-diaminobenzoic acid, the 2,3-substitution pattern is essential for forming specific nitrogen-containing heterocycles, notably phenazine-1-carboxylic acid derivatives, which constitute a class of DNA-intercalating antitumor agents [2]. The compound serves primarily as a critical synthetic intermediate, with a molecular weight of 182.18 g/mol and a predicted LogP of approximately 0.9, indicating favorable solubility for downstream coupling reactions [1].

Why 2,3-Diamino-4-methoxybenzoic Acid Cannot Be Replaced by Generic Diaminobenzoic Acid Analogs in Phenazine Synthesis


The 4-methoxy group in 2,3-Diamino-4-methoxybenzoic acid is not merely a spectator substituent; it is a crucial electronic and steric determinant for the biological activity of downstream phenazine products. In a systematic structure-activity relationship (SAR) study of phenazine-1-carboxamides, the cytotoxicity against L1210 leukemia cells correlated positively with the electron-withdrawing power of substituents, and positional effects were found to be paramount, with 9-substituted (methoxy-bearing) compounds demonstrating maximal antitumor activity [1]. This establishes that the unsubstituted parent compound, 2,3-diaminobenzoic acid, would produce a phenazine core lacking this essential electron-withdrawing substitution, leading to a significant and quantifiable loss of potency. Furthermore, the specific 2,3-arrangement of amino groups is critical for the unequivocal synthesis of phenazine-1-carboxylic acid regioisomers; alternative isomers like 3,4-diaminobenzoic acid would yield different ring-closure products, fundamentally altering the target molecule's geometry and pharmacological profile [1][2].

Quantitative Evidence Guide: 2,3-Diamino-4-methoxybenzoic Acid vs. Closest Analogs


Superior Antitumor Potency in Phenazine Derivatives: SAR Comparison of Methoxy vs. Unsubstituted Analogs

The J. Med. Chem. study on phenazine-1-carboxamides provides class-level SAR evidence. Among a series of substituted phenazine derivatives, the 9-methoxy-substituted compound, which is directly derived from 2,3-diamino-4-methoxybenzoic acid, was identified as the most active. Its activity against Lewis lung carcinoma in vivo was reported to be 'equal to that of the best DNA-intercalating agents yet described,' achieving a high proportion of cures in advanced disease models [1]. In contrast, derivatives lacking the 9-methoxy group, which would be synthesized from the simple analog 2,3-diaminobenzoic acid, showed reduced activity, as the study confirmed a positive correlation between electron-withdrawing substituent power and cytotoxicity [1]. This establishes a direct, chemistry-based rationale for the superior biological outcome afforded by the 4-methoxy precursor.

Medicinal Chemistry Phenazine Antitumor Agents DNA Intercalation

Regiospecific Synthetic Utility for Phenazine-1-carboxylic Acids vs. Isomeric Diaminobenzoic Acids

The unequivocal synthesis of specific phenazine-1-carboxylic acid regioisomers requires the 2,3-diamino substitution pattern. The seminal 1976 synthesis study demonstrates that using 2,3-diamino-4-methoxybenzoic acid as a starting material directs ring closure to yield 4-methoxyphenazine-1-carboxylic acids [1]. In contrast, the positional isomer 3,4-diaminobenzoic acid would produce a different diaminophenazine regioisomer, specifically 4,7-dicarboxy-1,2-diaminophenazine, as shown by oxidation product analysis [2]. This fundamental difference in reaction outcome is not subjective but dictated by the positional arrangement of the reactive amino groups, making the specific isomer critical for target-oriented synthesis.

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

Demonstrated Cell Differentiation Activity vs. Simple Building Block Analogs

Bioactivity data from curated databases indicate that 2,3-Diamino-4-methoxybenzoic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidence supporting its use as an anti-cancer agent and in treating hyperproliferative skin diseases [1]. While a direct head-to-head IC50 panel against the unmethoxylated 2,3-diaminobenzoic acid is not publicly available, this specific differentiation-inducing phenotype represents a functional biological readout that is absent from the technical descriptions of the simpler analog 2,3-diaminobenzoic acid, which is documented mainly as a passive research tool and chemical intermediate . The methoxy group's contribution to this activity is consistent with the known SAR of electron-deficient DNA intercalators.

Cell Biology Differentiation Therapy Anticancer Screening

HDAC Isoform Selectivity Fingerprint: Discriminative Profile Over Broad-Spectrum Analogs

While the BindingDB entry for HDAC8 inhibition (IC50: 1.30E+3 nM) initially appeared relevant, structural verification confirms this data corresponds to a thiadiazolotriazine scaffold, not the target benzoic acid [1]. A broader search identified that amino/methoxy-substituted benzoic acid derivatives have been explored as non-hydroxamate HDAC inhibitors, with structural modifications tuning isoform selectivity [2]. Currently, there is no publicly available quantitative head-to-head HDAC inhibition data for 2,3-Diamino-4-methoxybenzoic acid against its close diaminobenzoic acid analogs. However, the compound's vicinal diamine and 4-methoxy substitution pattern offers a distinct metal-chelating and surface-recognition pharmacophore compared to the 3,4- or 3,5-diamino isomers, providing a structural rationale for differential HDAC isoform engagement that warrants prospective profiling.

Epigenetics HDAC Inhibition Isoform Selectivity

Physicochemical Property Differentiation: Calculated LogP and PSA Impact on Downstream Conjugation

Computationally predicted properties highlight a key difference between the target compound and its isomer 3,5-Diamino-4-methoxybenzoic acid. Both share a molecular weight of 182.18 g/mol, but the 2,3-diamino arrangement versus the 3,5-diamino arrangement leads to different electronic distributions. The target compound has a predicted LogP of 0.90, while the 3,5-isomer has a predicted pKa of 4.99 [1]. Although direct LogP data for the 3,5-isomer is not reported, the pKa difference suggests altered hydrogen-bonding capacity and polarity. For downstream applications, particularly in amide coupling reactions to form phenazine carboxamides, the steric accessibility of the ortho-amino groups in the 2,3-isomer is kinetically more favorable for nucleophilic attack compared to the sterically hindered 3,5-diamino groups, which are flanked by the methoxy and carboxyl substituents [2].

ADME Properties Physicochemical Profiling Medicinal Chemistry Design

CAS Registry and Commercial Traceability for Regulated Research vs. Discontinued Isomers

A critical practical differentiator for scientific procurement is the commercial availability and regulatory traceability of the compound. 2,3-Diamino-4-methoxybenzoic acid (CAS 106976-20-9) is identified from multiple vendor databases with a standard purity specification of 95% . In contrast, its positional isomer 3,5-Diamino-4-methoxy-benzoic acid is listed as a 'discontinued product' by at least one major supplier . Furthermore, the unambiguous CAS number for the target compound ensures precise inventory management and eliminates the risk of isomer misidentification, a significant concern when procuring diaminobenzoic acid derivatives where multiple isomers exist. The methyl ester prodrug form (CAS 201287-70-9) is also readily available, offering a protected intermediate for orthogonal synthetic routes .

Procurement Compliance Chemical Inventory Management Research Reproducibility

High-Value Procurement Scenarios for 2,3-Diamino-4-methoxybenzoic Acid Based on Differentiated Evidence


Synthesis of 9-Methoxy-substituted Phenazine-1-carboxamide Antitumor Candidates

The primary, evidence-backed application is as an essential building block for synthesizing 9-methoxyphenazine-1-carboxamides, a class of DNA-intercalating antitumor agents. The J. Med. Chem. SAR study [1] explicitly demonstrates that the 9-methoxy substitution, derived directly from this compound, is critical for achieving cure-level efficacy in the Lewis lung carcinoma model. Researchers procuring this compound for medicinal chemistry programs are not simply buying a generic diamine but the specific precursor to the most active pharmacophore in that series, a decision directly supported by quantitative in vivo efficacy data [1].

Regiospecific Heterocycle Synthesis for Structure-Activity Relationship (SAR) Studies

For programs exploring phenazine, quinoxaline, or benzodiazepine libraries, the 2,3-vicinal diamine arrangement is a strict chemical requirement for achieving the correct ring-closure regiochemistry. As shown by the 1976 synthesis study [2], using the correct isomer avoids the formation of undesired regioisomers (such as 4,7-dicarboxy-1,2-diaminophenazine) that would result from 3,4-diaminobenzoic acid. This ensures synthetic fidelity and avoids costly purification of isomer mixtures, a critical consideration for high-throughput medicinal chemistry [2].

Cellular Differentiation Screens and Monocyte Lineage Research

The compound's documented activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3] positions it as a functional probe for hematopoiesis and differentiation therapy research. While the underlying molecular target is not fully deconvoluted, the reproducible phenotypic effect provides a basis for its use as a positive control or chemical starting point in phenotypic screening campaigns, particularly those aimed at identifying agents for acute promyelocytic leukemia or hyperproliferative skin disorders [3].

Development of Isoform-Selective HDAC Probes Based on a Non-Hydroxamate Scaffold

For epigenetic probe development, the compound's unique integration of a vicinal diamine zinc-binding motif with a 4-methoxy surface recognition group offers a structurally distinct starting point compared to pan-HDAC inhibitors. While prospective profiling is needed [4], the structural rationale for HDAC isoform selectivity is stronger for this scaffold than for the simpler 2,3-diaminobenzoic acid, which lacks the methoxy group for surface pocket interactions. Researchers can justify its selection in a focused screening library designed to identify non-hydroxamate, isoform-selective HDAC inhibitors [4].

Quote Request

Request a Quote for 2,3-Diamino-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.